Pyrrole-2-acetic acid, 5-phenyl-

Description

BenchChem offers high-quality Pyrrole-2-acetic acid, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrole-2-acetic acid, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

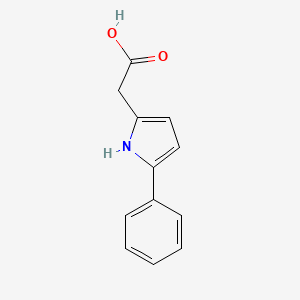

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1H-pyrrol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJSJRJYORMNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202894 | |

| Record name | Pyrrole-2-acetic acid, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-90-1 | |

| Record name | 5-Phenyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005449901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-acetic acid, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PHENYL-1H-PYRROLE-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6CAW13OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Pyrrole 2 Acetic Acid, 5 Phenyl

Direct Synthesis Strategies for 5-Phenylpyrrole-2-acetic acid

Direct synthesis strategies aim to construct the 5-phenylpyrrole-2-acetic acid framework in a streamlined manner. These methods often involve the formation of the pyrrole (B145914) ring as the core synthetic step.

Cyclization and Condensation Approaches for Pyrrole Ring Formation

The formation of the pyrrole ring is a cornerstone of many synthetic routes to 5-phenylpyrrole-2-acetic acid. Classical organic reactions are often employed and adapted for this purpose.

The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org This reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org For the synthesis of N-substituted pyrroles, a primary amine is used. wikipedia.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

While the direct Paal-Knorr synthesis of 5-phenylpyrrole-2-acetic acid is not extensively detailed in the provided results, the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been achieved via a Paal-Knorr reaction of 2,5-diketoadipic acid derivatives with an amine. researchgate.net This suggests the potential for a similar approach to 5-phenylpyrrole-2-acetic acid by utilizing a suitably substituted 1,4-dicarbonyl precursor.

Table 1: Overview of Paal-Knorr Synthesis Variants

| Reactants | Reagents/Catalysts | Key Features |

|---|---|---|

| 1,4-Dicarbonyl compound, Primary amine/Ammonia | Weak acid (e.g., acetic acid) | Forms substituted pyrroles. organic-chemistry.orgwikipedia.org |

| 2,5-Diketoadipic acid derivative, Amine | - | Yields N-substituted pyrrole-2,5-dicarboxylic acids. researchgate.net |

The Clauson-Kaas reaction provides another valuable route to N-substituted pyrroles. This method involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst, traditionally acetic acid. nih.govbeilstein-journals.org The reaction proceeds through the acid-catalyzed ring-opening of the tetrahydrofuran (B95107) derivative to form a reactive intermediate that is then attacked by the amine, leading to the formation of the pyrrole ring. beilstein-journals.org

Microwave-assisted Clauson-Kaas synthesis has been shown to be an efficient, green approach, often utilizing acetic acid or even water as the solvent without the need for additional catalysts. arkat-usa.org This method has been successfully applied to a range of primary amines. arkat-usa.org While direct synthesis of 5-phenylpyrrole-2-acetic acid using this method is not explicitly described, the versatility of the Clauson-Kaas reaction in accommodating various primary amines suggests its potential applicability. nih.govarkat-usa.org

Table 2: Clauson-Kaas Reaction Protocols

| Reactants | Reagents/Catalysts | Key Features |

|---|---|---|

| Primary amine, 2,5-Dialkoxytetrahydrofuran | Acetic acid | Classic method for N-substituted pyrroles. nih.govbeilstein-journals.org |

| Primary amine, 2,5-Dialkoxytetrahydrofuran | Microwave irradiation, Acetic acid or Water | Green and efficient alternative. arkat-usa.org |

Functionalization of Precursors to Incorporate Acetic Acid and Phenyl Moieties

An alternative to building the pyrrole ring from acyclic precursors is to start with a pre-formed pyrrole or a related precursor and introduce the desired phenyl and acetic acid groups.

A notable synthetic route involves the reaction of 2-(2-oxo-2-phenylethyl)malononitriles with mercaptoacetic acid. This reaction leads to the formation of [(3-cyano-5-phenyl-1H-pyrrol-2-yl)sulfanyl]acetic acid. scienceopen.com The synthesis can be carried out under phase transfer catalysis (PTC) conditions at room temperature, using dioxane as the organic phase, potassium carbonate as the solid phase, and tetrabutylammonium (B224687) bromide as the phase transfer catalyst, achieving high yields of 85-90%. scienceopen.com An alternative procedure involves refluxing the reactants in methanol, which results in a 60% yield. scienceopen.com This method provides a direct pathway to a pyrrole derivative bearing both the phenyl group at the 5-position and a functionalized acetic acid moiety at the 2-position.

Table 3: Synthesis from 2-(2-Oxo-2-phenylethyl)malononitriles

| Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)malononitrile, Mercaptoacetic acid | Dioxane, K2CO3, TBAB, Room Temperature | [(3-Cyano-5-phenyl-1H-pyrrol-2-yl)sulfanyl]acetic acid | 85-90% scienceopen.com |

| 2-(2-Oxo-2-phenylethyl)malononitrile, Mercaptoacetic acid | Methanol, Reflux | [(3-Cyano-5-phenyl-1H-pyrrol-2-yl)sulfanyl]acetic acid | 60% scienceopen.com |

Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, are versatile intermediates in organic synthesis. nih.govresearchgate.net In the context of pyrrole chemistry, reactions involving Schiff bases can lead to the formation of complex heterocyclic systems. For instance, the reaction of aroylpyrrolobenzothiazinetriones with Schiff bases in the presence of acetic acid containing traces of water can produce tetracyclic spiroheterocycles. nih.gov While this specific example does not directly yield 5-phenylpyrrole-2-acetic acid, it highlights the utility of Schiff base chemistry in constructing complex pyrrole-containing scaffolds. The general principle of using a Schiff base to introduce a substituted nitrogen atom into a pyrrole or pyrrolone ring system could potentially be adapted for the synthesis of derivatives related to 5-phenylpyrrole-2-acetic acid.

Palladium-Catalyzed C-N Bond Formation in Pyrrole Synthesis

Palladium-catalyzed reactions are a cornerstone in the synthesis of nitrogen-containing heterocycles, including pyrroles. publish.csiro.aunih.gov The formation of the crucial C-N bond in the pyrrole ring can be effectively achieved through cross-coupling reactions, a field significantly advanced by the work of Buchwald and Hartwig. publish.csiro.auyoutube.com These methods generally involve the reaction of an amine with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a suitable base. youtube.com The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated or N-vinylated product and regenerate the palladium(0) catalyst. youtube.com This powerful tool in organic synthesis allows for the construction of the pyrrole nucleus under relatively mild conditions. publish.csiro.au

Amino Heck Cyclization and Tandem Amino Heck Carbonylation Strategies

A notable advancement in pyrrole synthesis is the intramolecular amino Heck reaction. publish.csiro.au This palladium-catalyzed process involves the cyclization of substrates like γ,δ-unsaturated alkynyl O-pentafluorobenzoyl oximes to form functionalized pyrroles. publish.csiro.au The reaction proceeds through the oxidative addition of the Pd(0) catalyst to the N-O bond of the oxime, generating an alkylideneaminopalladium(II) intermediate. publish.csiro.aunih.gov This intermediate then undergoes an intramolecular Heck-type reaction to form the pyrrole ring. nih.gov

A particularly innovative extension of this methodology is the tandem amino Heck carbonylation. publish.csiro.au In this one-pot reaction, after the initial amino Heck cyclization, the resulting palladium intermediate, which lacks a β-hydrogen, can undergo carbon monoxide (CO) insertion. publish.csiro.au This is followed by further reaction to yield pyrrole esters, such as 2-(methoxycarbonyl)methyl-5-phenylpyrroles. publish.csiro.auresearchgate.net This tandem sequence provides a convenient and economical route to 2,5-disubstituted pyrroles under mild conditions. publish.csiro.au

Table 1: Examples of 5-Phenyl-2-Substituted Pyrroles Synthesized via Amino Heck and Tandem Amino Heck Carbonylation

| Product | Starting Material | Method | Reference |

| 2-Methyl-5-phenylpyrrole | 3-Butynyl phenyl ketone O-pentafluorobenzoyl oxime | Amino Heck Cyclization | publish.csiro.auresearchgate.net |

| 2-(Methoxycarbonyl)methyl-5-phenylpyrrole | 4-(Methoxycarbonyl)-3-butynyl phenyl ketone O-pentafluorobenzoyl oxime | Tandem Amino Heck Carbonylation | publish.csiro.auresearchgate.net |

| 2,2-[(Ethoxycarbonyl)(methoxycarbonyl)]methyl-5-phenylpyrrole | Corresponding 3-butynyl and 4-(methoxycarbonyl)-3-butynyl phenyl ketone O-pentafluorobenzoyl oximes | Tandem Amino Heck Carbonylation | publish.csiro.auresearchgate.net |

Catalytic Approaches in the Synthesis of Pyrrole-2-acetic acid, 5-phenyl-

The synthesis of pyrrole derivatives, including those related to Pyrrole-2-acetic acid, 5-phenyl-, often employs various catalytic strategies to enhance efficiency and selectivity.

Application of Phase Transfer Catalysis (PTC)

Phase transfer catalysis (PTC) has proven to be a valuable technique in the synthesis of five-membered heterocycles. researchgate.net PTC facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid) by using a phase-transfer agent to transport one of the reactants across the phase boundary. researchgate.net This method can accelerate reaction rates and is considered an environmentally friendly approach. researchgate.net In the context of pyrrole synthesis, PTC has been utilized for the enantioselective alkylation of pyrrole derivatives. For instance, the phase-transfer catalytic alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate using chiral quaternary ammonium (B1175870) catalysts has been reported to produce alkylated products with high enantioselectivity (up to 97% ee). nih.govrsc.org

Metal-Mediated and Organocatalytic Methods

A diverse range of metal-mediated and organocatalytic methods have been developed for the synthesis of pyrroles. researchgate.netnih.gov Transition metal-catalyzed reactions, beyond palladium, are widely used. For example, zinc iodide (ZnI2) and rhodium complexes have been employed to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org Gold catalysts have also been utilized in the synthesis of 3-alkynylpyrroles from β-enaminones and terminal alkynes. nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for pyrrole synthesis. nih.gov These methods align with the principles of green chemistry by avoiding the use of potentially toxic and expensive metals. nih.gov Organocatalytic approaches have been developed for various pyrrole-forming reactions, including formal [3+2] cycloaddition reactions. nih.gov

Heterogeneous Catalysis with Zeolites and Other Solid Acid Catalysts

Heterogeneous catalysts, such as zeolites and other solid acids, offer significant advantages in organic synthesis, particularly from a green chemistry perspective. eurekaselect.comresearchgate.net These catalysts are easily separated from the reaction mixture, allowing for their recovery and reuse. eurekaselect.com Zeolites, which are crystalline aluminosilicates, can function as either acidic or basic catalysts depending on their composition and modification. researchgate.netresearchgate.net

In the context of pyrrole synthesis, solid acid catalysts have been employed in multicomponent reactions to produce substituted pyrroles. rsc.org For example, a p-toluenesulfonic acid-doped polystyrene resin has been used to catalyze the one-pot synthesis of tetrasubstituted pyrroles. rsc.org Natural zeolites like clinoptilolite have also been investigated as catalysts for the conversion of biomass-derived molecules into valuable chemicals. mdpi.com While direct application to Pyrrole-2-acetic acid, 5-phenyl- synthesis is not explicitly detailed, the principles of using these solid acids for constructing the pyrrole ring are well-established. researchgate.netrsc.org

Green Chemistry Principles in Pyrrole-2-acetic acid, 5-phenyl- Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like Pyrrole-2-acetic acid, 5-phenyl-. Key considerations include the use of safer solvents, the development of catalytic instead of stoichiometric processes, and the improvement of atom economy. wordpress.comskpharmteco.com

The fifth principle of green chemistry, which advocates for the use of safer solvents and auxiliaries, is particularly relevant. wordpress.comskpharmteco.com Many traditional organic reactions utilize hazardous solvents. Green chemistry encourages the substitution of these with more benign alternatives or, ideally, conducting reactions in solvent-free conditions. wordpress.comnih.gov

The application of heterogeneous catalysts, such as zeolites and solid-supported catalysts, directly aligns with green chemistry principles by facilitating catalyst recycling and reducing waste. eurekaselect.comresearchgate.net Similarly, the development of one-pot and tandem reactions, like the tandem amino Heck carbonylation, improves process efficiency and reduces the number of purification steps, thereby minimizing solvent use and waste generation. publish.csiro.aunih.gov Organocatalysis also represents a greener approach by avoiding the use of heavy metals. nih.gov The overarching goal is to develop synthetic pathways that are not only efficient and selective but also environmentally responsible. atiner.grshd-pub.org.rs

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of pyrrole synthesis, microwave irradiation has been effectively applied to classical reactions like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgutrgv.eduresearchgate.net While specific microwave-assisted synthesis of Pyrrole-2-acetic acid, 5-phenyl- is not extensively detailed in the literature, the synthesis of related N-substituted pyrroles under microwave irradiation provides a strong precedent. utrgv.edu

For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various primary amines in the presence of ammonium chloride as a catalyst has been shown to produce N-substituted pyrroles in excellent yields (89-93%) within a short reaction time of 5-8 minutes under microwave irradiation. utrgv.edu This solvent-free approach is environmentally benign and highlights the potential for rapid synthesis. utrgv.edu

A plausible microwave-assisted route to a precursor of Pyrrole-2-acetic acid, 5-phenyl-, such as ethyl 2-(5-phenyl-1H-pyrrol-2-yl)acetate, would involve the cyclization of an appropriate 1,4-dicarbonyl precursor with an amino acid ester under microwave heating. Subsequent hydrolysis of the ester would yield the target acid. Research on microwave-assisted Paal-Knorr reactions has demonstrated that various catalysts, including Lewis acids like calcium chloride, can efficiently promote the cyclization. researchgate.net

Table 1: Examples of Microwave-Assisted Pyrrole Synthesis

| Starting Materials | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 2,5-Dimethoxytetrahydrofuran, Aniline | NH₄Cl / Solvent-free | 500W, 5-8 min | N-Phenylpyrrole | 93 | utrgv.edu |

| 2,5-Dimethoxytetrahydrofuran, 4-Methoxyaniline | NH₄Cl / Solvent-free | 500W, 5-8 min | N-(4-Methoxyphenyl)pyrrole | 90 | utrgv.edu |

| β-Ketoesters, Primary amines | Acetic acid | 120-150 °C, 2-10 min | Substituted pyrroles | 65-89 | wikipedia.org |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. The Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, has been successfully adapted to mechanochemical conditions. wikipedia.org

While specific mechanochemical synthesis of Pyrrole-2-acetic acid, 5-phenyl- has not been reported, the generalization of the Hantzsch pyrrole synthesis under high-speed vibration milling (HSVM) conditions demonstrates the feasibility of this approach for highly substituted pyrroles. researchgate.net This method allows for the one-pot synthesis of pyrroles from ketones, primary amines, and β-dicarbonyl compounds, often with improved yields compared to solution-based protocols. researchgate.net

A potential mechanochemical route to Pyrrole-2-acetic acid, 5-phenyl- could involve the ball-milling of a suitable β-ketoester, an α-haloketone bearing the phenyl group, and an amino acid or its derivative. The mechanical energy would drive the condensation and cyclization reactions to form the pyrrole ring. The synthesis of α-substituted glycine (B1666218) derivatives and 1,4-dihydropyridines via mechanochemical accelerated aging further supports the applicability of this technique for complex molecule synthesis. rsc.org

Table 2: Comparison of Mechanochemical vs. Solution-Based Synthesis

| Reaction Type | Conditions | Advantages of Mechanochemistry | Reference |

| Hantzsch Pyrrole Synthesis | High-Speed Vibration Milling (HSVM) | Solvent-free, one-pot, potentially higher yields | researchgate.net |

| α-C–H functionalization | Pre-grinding with silica (B1680970) gel/NaCl, ambient temp. | Solvent-minimal, atmospheric oxidation, scalable | rsc.org |

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. The Paal-Knorr synthesis of pyrroles has been effectively conducted under solvent-free conditions, often with the aid of a catalyst. researchgate.net

For the synthesis of Pyrrole-2-acetic acid, 5-phenyl-, a solvent-free Paal-Knorr approach would involve heating a mixture of a suitable 1,4-dicarbonyl precursor and an amino acid or its ester, potentially with a solid-supported catalyst. Various catalysts have been explored for solvent-free Paal-Knorr reactions, including sulfamic acid and metal triflates like scandium(III) triflate, which has been shown to be efficient in low catalytic amounts (1 mol%) and can be recycled. researchgate.netsemanticscholar.org

A study on the catalyst- and solvent-free synthesis of N-substituted pyrroles at room temperature by simple stirring of 2,5-hexanedione (B30556) with various amines demonstrates the potential for extremely green reaction conditions, although the applicability to more complex substrates like those required for Pyrrole-2-acetic acid, 5-phenyl- would need further investigation. wikipedia.org

Furthermore, the synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters under solvent-free conditions using a copper catalyst, iodine, and oxygen has been reported. researchgate.net The resulting aldehyde could then be oxidized to the corresponding carboxylic acid, providing a two-step pathway to the target molecule.

Table 3: Catalysts Used in Solvent-Free Paal-Knorr Synthesis of Pyrroles

| Catalyst | Conditions | Yield (%) | Reference |

| Scandium(III) triflate (1 mol%) | Mild reaction conditions | 89-98 | semanticscholar.org |

| Sulfamic acid | Solvent-free | Excellent | researchgate.net |

| None (simple stirring) | Room temperature | Excellent | wikipedia.org |

| Copper(II) chloride, Iodine, Oxygen | 100 °C (for pyrrole-2-carbaldehydes) | up to 74 | researchgate.net |

Chemical Reactivity and Derivatization Studies of Pyrrole 2 Acetic Acid, 5 Phenyl

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. youtube.com Compared to benzene, the five-membered ring with its heteroatom facilitates substitution reactions, which generally occur at the α-positions (C2 and C5) due to the superior stability of the resulting cationic intermediate (arenium ion). onlineorganicchemistrytutor.comquora.com In the case of 5-phenyl-pyrrole-2-acetic acid, the C5 position is already substituted with a phenyl group, and the C2 position is occupied by the acetic acid moiety. Therefore, electrophilic substitution would be expected to occur at the remaining C3 and C4 positions, or potentially involve displacement of an existing substituent under certain conditions.

Acylation is a classic electrophilic aromatic substitution reaction. While the C5 position in the title compound is occupied, studies on related pyrrole structures provide insight into the regioselectivity of this reaction. For instance, the electrophilic benzoylation of ethyl pyrrole-2-acetate results in a mixture of isomers substituted at various positions on the pyrrole ring. nih.gov The ratio of these isomers (2-, 4-, and 5-benzoylpyrrole-3-acetic acids) can be controlled by modifying the reaction conditions, allowing for the preferential formation of a specific isomer. nih.gov This suggests that acylation of 5-phenyl-pyrrole-2-acetic acid would likely occur at the C3 or C4 positions of the pyrrole nucleus. The reaction is typically carried out using an acylating agent like an acid anhydride (B1165640) or acyl chloride in the presence of a Lewis acid catalyst. pearson.comosti.gov

| Reactant | Reagent | Product(s) | Key Finding |

| Ethyl pyrrole-2-acetate | Benzoyl Chloride / Lewis Acid | Mixture of 2-, 4-, and 5-benzoylpyrrole-3-acetic acid ethyl esters | Reaction conditions can be adjusted to favor the formation of specific isomers. nih.gov |

| Pyrrole | Acetic Anhydride / SnCl₄ | 2-Acetylpyrrole | Acylation occurs preferentially at the 2-position in unsubstituted pyrrole. pearson.com |

Reactions Involving the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a versatile functional handle for a variety of chemical modifications.

The carboxylic acid moiety of 5-phenyl-pyrrole-2-acetic acid can be readily converted to its corresponding esters through Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com The synthesis of various ester derivatives has been reported for analogous phenylacetic acids and pyrrole acetic acids. jocpr.commdpi.com For example, esters of glycerol (B35011) have been synthesized from phenylacetic acid and its derivatives using Amberlyst-15 as a catalyst. jocpr.com The synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters has also been achieved through a one-pot reaction. researchgate.net Furthermore, studies on related compounds like 3-hydroxy-5-phenylpyrrole (B15827) have shown the formation of tosylalanine esters, which are used in diagnostic tests. nih.gov

| Carboxylic Acid | Alcohol/Reagent | Catalyst | Product Type |

| Phenylacetic Acid Derivatives | Glycerol | Amberlyst-15 | Mono esters of glycerol. jocpr.com |

| 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid precursor | Alkyl 2-bromoacetates | t-BuOK–DMSO | 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters. researchgate.net |

| 3-Hydroxy-5-phenylpyrrole | N-tosyl-L-alaninyl chloride | - | N-tosyl-L-alaninate ester. google.com |

Beyond esterification, the carboxylic acid group can be transformed into amides, hydrazides, and other derivatives. The reaction with amines, in the presence of a coupling agent or after conversion to an acyl chloride, yields the corresponding amides. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from the corresponding acetonitrile, followed by hydrolysis to the acetic acid, demonstrates this chemical pathway. mdpi.com Similarly, Pyrrole-2-acetic acid, 5-phenyl-, hydrazide has been described as a derivative with potential applications in the pharmaceutical industry, synthesized by reacting the acid or its ester with hydrazine. ontosight.ai

Nucleophilic Addition Reactions at the Pyrrole Ring

While electrophilic substitution is more common for the pyrrole ring, it can also participate in nucleophilic addition reactions under specific conditions, particularly when activated. Pyrroles can act as nucleophiles, adding to electron-deficient species. nih.gov For example, pyrroles undergo nucleophilic addition to N-acylimines, formed in situ, to create α,α-disubstituted malonates. semanticscholar.org This type of reaction demonstrates the ability of the pyrrole ring to attack electrophilic carbon centers. Another study showed the β-selective addition of pyrroles to electron-deficient alkenes catalyzed by B(C₆F₅)₃, a departure from the typically observed α-addition. nih.gov

Cycloaddition and Cyclocondensation Pathways

The pyrrole ring and its derivatives can participate in various cycloaddition and cyclocondensation reactions to form more complex heterocyclic systems.

Cycloaddition: Pyrrole-2-carbinols, which can be derived from the corresponding acetic acids, can undergo dehydration to form reactive 2-methide-2H-pyrroles. These intermediates can then participate in organocatalytic, enantioselective [6+2]-cycloadditions with aldehydes to yield densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org

Cyclocondensation: Base-assisted oxidative cyclization of 1,3-diarylsubstituted 3-cyanoketones provides a pathway to 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are isomers of the tetramic acid core. nih.gov This highlights a route to related pyrrolinone structures. The reaction of D-glucosamine with pyruvic acid to form pyrrole-2-carboxylic acid is another example of a cyclocondensation pathway to pyrrole structures. researchgate.net

| Reaction Type | Reactants | Product | Key Feature |

| [6+2]-Cycloaddition | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | 2,3-Dihydro-1H-pyrrolizin-3-ols | Organocatalytic, highly enantioselective route to fused pyrrole systems. acs.org |

| Oxidative Cyclization | 1,3-Diarylsubstituted 3-cyanoketones | 3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Base-assisted assembly of the 5-hydroxy-pyrrol-2-one core. nih.gov |

| Cyclocondensation | D-glucosamine, Pyruvic acid | Pyrrole-2-carboxylic acid | Synthesis from bio-based feedstocks. researchgate.net |

C-H Functionalization Strategies

The direct activation of C-H bonds on the pyrrole ring of Pyrrole-2-acetic acid, 5-phenyl- and its derivatives offers a direct route to new analogues without the need for pre-functionalized starting materials. This approach is in line with the principles of green chemistry, minimizing synthetic steps and waste.

Catalytic Borylation for Further Derivatization

Catalytic C-H borylation has emerged as a premier method for the introduction of a versatile boronate ester functionality onto heterocyclic frameworks. nih.gov This transformation is typically catalyzed by iridium complexes, often in conjunction with bipyridine-based ligands. nih.govbris.ac.uk The resulting borylated intermediates are highly valuable as they can be readily converted into a wide array of functional groups.

For a substrate such as an ester of Pyrrole-2-acetic acid, 5-phenyl- (e.g., the methyl or ethyl ester), the regioselectivity of the iridium-catalyzed C-H borylation is primarily dictated by steric factors. nih.gov Given that the C2 and C5 positions are already substituted, the borylation is anticipated to occur at either the C3 or C4 position of the pyrrole ring. Due to the lower steric hindrance at the C4 position compared to the C3 position (which is adjacent to the acetic acid side chain), it is predicted that the borylation would preferentially occur at the C4 position.

A plausible reaction scheme for the iridium-catalyzed C-H borylation of a methyl ester of Pyrrole-2-acetic acid, 5-phenyl- is presented below. This reaction would likely utilize a catalyst system such as [Ir(COD)OMe]₂ (COD = 1,5-cyclooctadiene) and a sterically hindered bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Table 1: Predicted Reaction Parameters for Catalytic Borylation

| Parameter | Value |

|---|---|

| Substrate | Methyl 5-phenylpyrrole-2-acetate |

| Catalyst | [Ir(COD)OMe]₂ / dtbpy |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Solvent | Anhydrous, non-polar solvent (e.g., hexane, THF) |

| Temperature | Room temperature to 80 °C |

| Predicted Major Product | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyrrole-2-acetate |

The successful synthesis of the borylated derivative of Pyrrole-2-acetic acid, 5-phenyl- would provide a key intermediate for further diversification.

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Expanding Structural Diversity

The boronate esters produced via C-H borylation are ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govmdpi.comnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the borylated pyrrole with an organic halide or triflate in the presence of a palladium catalyst and a base. lookchem.com

The borylated derivative of Pyrrole-2-acetic acid, 5-phenyl- ester can be coupled with a variety of aryl or heteroaryl halides to introduce new substituents at the C4 position of the pyrrole ring. This strategy significantly expands the structural diversity of the parent molecule, allowing for the synthesis of a library of tri-substituted pyrrole derivatives.

A representative Suzuki-Miyaura coupling reaction is depicted below, where the borylated methyl ester of Pyrrole-2-acetic acid, 5-phenyl- is coupled with an aryl bromide. Common catalyst systems for this transformation include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand such as SPhos. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Value |

|---|---|

| Substrate | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyrrole-2-acetate |

| Coupling Partner | Aryl bromide (Ar-Br) or Heteroaryl bromide |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |

| Base | Aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Solvent | Dioxane/water, Toluene/water, or DME |

| Temperature | 80-110 °C |

| Product | Methyl 4-aryl-5-phenylpyrrole-2-acetate |

The yields for such coupling reactions are generally moderate to high, depending on the specific coupling partners and reaction conditions employed. mdpi.comnih.gov This two-step sequence of C-H borylation followed by Suzuki-Miyaura coupling represents a highly efficient and modular approach for the synthesis of a wide range of structurally diverse derivatives of Pyrrole-2-acetic acid, 5-phenyl- .

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum, the chemical shifts of protons are indicative of their local electronic environment. For 5-Phenyl-pyrrole-2-acetic acid, the following proton signals are anticipated:

Aromatic Protons: The protons on the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. In the analogue, 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid, the aromatic protons resonate as a multiplet between δ 6.93 and 7.68 ppm. nih.gov

Pyrrole (B145914) Protons: The protons on the pyrrole ring will also appear in the aromatic region, with distinct chemical shifts depending on their position relative to the nitrogen atom and the substituents.

Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) in the acetic acid side chain are expected to produce a singlet, likely in the range of δ 3.5-4.0 ppm. For the related compound, this signal appears at δ 3.6 ppm. nih.gov

NH Proton: The proton attached to the nitrogen atom of the pyrrole ring will give a broad singlet, typically at a downfield chemical shift. In the analogue, this peak is observed at δ 12.51 ppm. nih.gov

Carboxylic Acid Proton: The acidic proton of the carboxyl group will also be a broad singlet at a very downfield position, often above δ 10.0 ppm. In the case of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid, this proton resonates at δ 13.74 ppm. nih.gov

| Proton Type | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) in a Related Compound nih.gov |

|---|---|---|

| Aromatic (Phenyl & Pyrrole) | ~ 7.0 - 8.0 | 6.93 - 7.68 (m) |

| Methylene (CH₂) | ~ 3.5 - 4.0 | 3.6 (s) |

| Pyrrole (NH) | > 10.0 | 12.51 (s) |

| Carboxylic Acid (OH) | > 10.0 | 13.74 (s) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 5-Phenyl-pyrrole-2-acetic acid, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons of the phenyl and pyrrole rings, and the methylene carbon. The analysis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid reveals the following carbon signals, which can be used to estimate the chemical shifts for the target compound nih.gov:

Carbonyl Carbon: The carbon of the carboxylic acid group is typically the most downfield signal, expected above δ 170 ppm. In the analogue, it appears at δ 171.26 ppm. nih.gov

Aromatic and Pyrrole Carbons: The carbons of the phenyl and pyrrole rings will resonate in the range of δ 100-140 ppm. The specific shifts for the analogue are 109.2, 97.4, 116.7, 124.5, 127.6, 129.3, 131.1, 131.4, and 135.1 ppm. nih.gov

Methylene Carbon: The methylene carbon of the acetic acid moiety is expected to appear in the range of δ 30-40 ppm. For the related compound, this signal is observed at δ 39.9 ppm. nih.gov

| Carbon Type | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) in a Related Compound nih.gov |

|---|---|---|

| Carbonyl (C=O) | > 170 | 171.26 |

| Aromatic/Pyrrole (C) | 100 - 140 | 97.4 - 135.1 |

| Methylene (CH₂) | 30 - 40 | 39.9 |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, within the phenyl and pyrrole rings.

HSQC: This technique would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methylene and aromatic CH groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 5-Phenyl-pyrrole-2-acetic acid (C₁₂H₁₁NO₂), the predicted monoisotopic mass is 201.07898 Da.

Predicted mass spectrometry data suggests several possible adducts that could be observed in an ESI (Electrospray Ionization) mass spectrum:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

The fragmentation pattern in a tandem MS (MS/MS) experiment would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the pyrrole and phenyl rings, providing further confirmation of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 5-Phenyl-pyrrole-2-acetic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds. Data from the related compound, 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid, shows relevant peaks that can be used for comparison. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in a Related Compound nih.gov |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | 2830 - 3447 |

| Pyrrole (N-H) | Stretching | ~3300 - 3500 | - |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | 1703 |

| Aromatic (C-H) | Stretching | 3000 - 3100 | - |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | - |

The broad O-H stretch of the carboxylic acid is a particularly characteristic feature, as is the sharp, strong C=O stretching absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated π-system of the phenyl and pyrrole rings in 5-Phenyl-pyrrole-2-acetic acid suggests that it will absorb UV radiation. Pyrrole itself exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions. researchgate.net The extended conjugation with the phenyl group in 5-Phenyl-pyrrole-2-acetic acid is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The exact position of the absorption maxima (λ_max) would depend on the solvent used.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical formula of a newly synthesized or isolated substance. For Pyrrole-2-acetic acid, 5-phenyl-, the molecular formula is established as C12H11NO2. uni.lu

The confirmation of this formula is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from its proposed molecular structure. This comparison serves as a critical checkpoint in the structural elucidation process, ensuring the purity and identity of the compound. mdpi.comresearchgate.net The theoretical composition is calculated based on the atomic weights of the elements and the compound's molecular weight.

In the synthesis and characterization of various pyrrole derivatives, elemental analysis is a standard procedure reported in the scientific literature. nih.govmdpi.com Research findings for related compounds consistently present a close correlation between the calculated and experimentally found percentages, typically within a narrow margin of ±0.4%, which is considered the standard for confirming a structure. researchgate.netajabs.org

For Pyrrole-2-acetic acid, 5-phenyl-, the expected theoretical percentages for carbon, hydrogen, and nitrogen are detailed below. An experimental analysis yielding results in close agreement with these values would provide strong evidence for the successful synthesis and purity of the compound with the empirical formula C12H11NO2.

Table 1: Theoretical Elemental Composition of Pyrrole-2-acetic acid, 5-phenyl-

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 71.63 |

| Hydrogen | H | 5.51 |

| Nitrogen | N | 6.96 |

This table presents the calculated theoretical percentages for the elemental composition of Pyrrole-2-acetic acid, 5-phenyl-, based on its molecular formula C12H11NO2.

Computational Chemistry and Molecular Modeling in Pyrrole 2 Acetic Acid, 5 Phenyl Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electron distribution and energy levels, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For Pyrrole-2-acetic acid, 5-phenyl-, DFT calculations can provide a wealth of information. By mapping the electron density, one can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species.

For instance, the nitrogen atom in the pyrrole (B145914) ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the aromatic rings may act as electron donors or acceptors depending on the nature of the interacting species. DFT can quantify these properties through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While specific docking studies on Pyrrole-2-acetic acid, 5-phenyl- are not extensively reported in the literature, the general methodology would involve defining a binding site on a target protein and then computationally sampling a large number of possible conformations and orientations of the pyrrole derivative within that site. A scoring function is then used to estimate the binding affinity for each pose. For example, in studies of related pyrrole derivatives, molecular docking has been used to predict interactions with enzymes like cyclooxygenases (COX), which are important targets for anti-inflammatory drugs. These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static. Pyrrole-2-acetic acid, 5-phenyl- can adopt various conformations due to the rotation around its single bonds, particularly the bond connecting the pyrrole ring to the acetic acid group and the bond linking the phenyl group. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of Pyrrole-2-acetic acid, 5-phenyl-, typically in a solvent like water, would provide a dynamic picture of its conformational flexibility and its interactions with the surrounding environment. This information is crucial for understanding how the molecule behaves in a biological context, as its shape and flexibility can significantly influence its ability to bind to a receptor.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. For Pyrrole-2-acetic acid, 5-phenyl-, computational spectroscopy can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predicted shifts can then be compared with experimental NMR spectra to confirm the structure of the synthesized compound.

IR Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an IR spectrum. For Pyrrole-2-acetic acid, 5-phenyl-, this would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the N-H stretch of the pyrrole ring.

Mechanistic Investigations of Biological Activities of Pyrrole 2 Acetic Acid, 5 Phenyl and Its Derivatives in Vitro Focus

Exploration of Molecular Targets and Pathways (in vitro)

In vitro assays provide a controlled environment to identify specific molecular targets and cellular pathways modulated by 5-phenylpyrrole-2-acetic acid and its analogs. Research in this area has pinpointed interactions with key enzymes and cellular processes.

Derivatives of pyrrole-2-acetic acid have been investigated for their ability to inhibit enzymes implicated in various pathological conditions. One notable target is aldose reductase, an enzyme of the aldo-keto reductase superfamily. This enzyme is significant because its inhibition is a therapeutic strategy for managing chronic diabetic complications. Certain derivatives of 5-phenylpyrrole-2-acetic acid have demonstrated potent inhibitory activity against this enzyme.

Another key area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX-1 and COX-2. Studies on pyrrole (B145914) derivatives have explored their potential as COX inhibitors. For instance, a series of 1,5-diarylpyrrole-3-acetic acids, structurally related to 5-phenylpyrrole-2-acetic acid, have been synthesized and evaluated for their COX inhibitory activity.

Below is a table summarizing the enzyme inhibitory activities of selected pyrrole-2-acetic acid derivatives.

| Compound/Derivative | Target Enzyme | IC50 Value |

| 1,5-bis(4-methoxyphenyl)-1H-pyrrole-2-acetic acid | Aldose Reductase | 0.46 µM |

| 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid (Indomethacin) | Aldose Reductase | 0.83 µM |

Note: Data presented is for illustrative purposes based on related structures and may not be exhaustive.

Beyond direct enzyme inhibition, the biological effects of 5-phenylpyrrole-2-acetic acid derivatives extend to the modulation of complex cellular processes. Research has indicated that some of these compounds can influence programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for anti-cancer agents.

Furthermore, the antioxidant potential of these compounds has been explored through their ability to inhibit lipid peroxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cellular damage. The capacity of certain pyrrole derivatives to thwart this process highlights their potential role in mitigating oxidative stress. For example, some 1,5-diarylpyrrole derivatives have shown notable activity in inhibiting lipid peroxidation, suggesting a mechanism of action related to their antioxidant properties.

The cytoskeleton, and particularly microtubules, are critical for cell division, motility, and intracellular transport. Consequently, agents that interfere with microtubule dynamics can have profound cellular effects and are often explored for their anti-cancer potential. Some research has focused on the influence of pyrrole-containing compounds on microtubule assembly. For instance, certain pyrrole derivatives have been found to inhibit the polymerization of tubulin, the protein subunit of microtubules. This activity is characteristic of several known anti-mitotic agents used in cancer chemotherapy. The investigation into 5-phenylpyrrole-2-acetic acid derivatives in this context seeks to understand their potential to disrupt microtubule function and thereby inhibit cell proliferation.

Structure-Activity Relationship (SAR) Studies (in vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. For 5-phenylpyrrole-2-acetic acid and its derivatives, SAR studies have been instrumental in identifying the chemical features that govern their efficacy.

The biological activity of 5-phenylpyrrole-2-acetic acid can be significantly altered by introducing various substituents at different positions on the pyrrole and phenyl rings. SAR studies have systematically explored these modifications. For example, in the context of aldose reductase inhibition, the nature and position of substituents on the phenyl group at the 5-position of the pyrrole ring have been shown to be critical. It has been observed that the introduction of electron-withdrawing or electron-donating groups can modulate the inhibitory potency.

Similarly, modifications to the acetic acid side chain can also influence activity. Esterification or amidation of the carboxylic acid group often leads to a decrease in activity, suggesting that the free carboxylic acid moiety is important for binding to the target enzyme.

The following table illustrates the impact of substituent modifications on the aldose reductase inhibitory activity of some 1,5-diarylpyrrole derivatives.

| R1 (at position 1) | R5 (at position 5) | Aldose Reductase IC50 (µM) |

| 4-methoxyphenyl | 4-methoxyphenyl | 0.46 |

| 4-methylphenyl | 4-methoxyphenyl | 0.52 |

| Phenyl | 4-methoxyphenyl | 0.65 |

| 4-chlorophenyl | 4-methoxyphenyl | 0.78 |

Note: This data is representative of SAR trends observed in related compound series.

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different affinities for their biological targets. For derivatives of 5-phenylpyrrole-2-acetic acid where a chiral center is present, the spatial arrangement of atoms can significantly impact their biological profile. For instance, if the alpha-carbon of the acetic acid side chain is substituted, creating a chiral center, the resulting enantiomers may display differential activity. One enantiomer might fit more snugly into the active site of an enzyme, leading to enhanced potency, while the other may be less active or even inactive. The separation and biological evaluation of individual enantiomers are therefore critical steps in understanding the stereochemical requirements for activity.

Pharmacophore Elucidation for Targeted Design

The targeted design of novel therapeutic agents based on the Pyrrole-2-acetic acid, 5-phenyl- scaffold is heavily reliant on a detailed understanding of its pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, in this case, interacting with a biological target like an enzyme. For Pyrrole-2-acetic acid, 5-phenyl- and its derivatives, which are often investigated as anti-inflammatory agents, the primary targets are typically the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govscirp.org The elucidation of the pharmacophore is achieved by integrating computational modeling with experimental in vitro activity data, allowing researchers to identify which molecular properties are critical for potent and selective inhibition.

Computational techniques such as field-based quantitative structure–activity relationship (FB-QSAR) and molecular docking are pivotal in this process. nih.govacs.org FB-QSAR models, for instance, analyze a series of related compounds to determine the correlation between their structural properties (like steric bulk and electrostatic fields) and their biological activity. acs.org Docking studies simulate the binding of a ligand into the active site of a target protein, providing insights into the specific interactions that stabilize the ligand-protein complex. nih.gov Through these in silico methods, a consensus pharmacophore model for this class of compounds has been developed.

The key features of the pharmacophore for Pyrrole-2-acetic acid, 5-phenyl- derivatives, particularly as COX inhibitors, can be broken down into several key components:

An Acidic Head Group: The carboxylic acid moiety of the acetic acid side chain is a cornerstone of the pharmacophore. It typically acts as a hydrogen bond donor and acceptor, forming critical interactions with key amino acid residues, such as Arginine and Tyrosine, within the active site of COX enzymes. This feature is a common characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org

A Central Heterocyclic Scaffold: The pyrrole ring serves as a rigid core, correctly positioning the other pharmacophoric elements for optimal interaction with the enzyme's binding site. nih.govscirp.org

The table below summarizes the essential pharmacophoric features derived from studies on Pyrrole-2-acetic acid, 5-phenyl- and its analogues.

Table 1: Essential Pharmacophoric Features for Biological Activity

| Pharmacophoric Feature | Corresponding Molecular Group | Putative Function in Target Interaction |

| Hydrogen Bond Acceptor/Donor | Carboxylic Acid (-COOH) | Interaction with active site residues (e.g., Arginine in COX enzymes) |

| Aromatic/Hydrophobic Region | 5-Phenyl Group (-C₆H₅) | Occupies a hydrophobic pocket in the enzyme active site |

| Heterocyclic Scaffold | Pyrrole Ring | Provides structural rigidity and correct orientation of functional groups |

Further detailed investigations using FB-QSAR models have quantified the impact of different molecular fields on inhibitory activity against COX-1 and COX-2. For a series of N-pyrrole carboxylic acid derivatives, it was found that steric and electrostatic fields significantly influence their potency. acs.org Specifically, the steric field accounted for 29.8% of the variance in COX-1 activity and 19.4% for COX-2, while the electrostatic field was responsible for 9.4% and 11.3% of the variance, respectively. acs.org

This detailed pharmacophoric understanding allows for the rational and targeted modification of the parent structure to optimize activity or selectivity. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical alterations can profoundly impact the inhibitory profile against COX isoforms. acs.org For example, modifying the substituent at the N-1 position of the pyrrole ring can shift the selectivity between COX-1 and COX-2. acs.org

The following table outlines how specific structural modifications, based on the elucidated pharmacophore, influence the biological activity of these derivatives as COX inhibitors.

Table 2: Influence of Structural Modifications on COX Inhibition Profile

| Structural Modification | Effect on Biological Activity | Reference |

| Introduction of an acetic acid group at position 1 | Generally leads to high activity against both COX-1 and COX-2 | nih.govacs.org |

| Substitution with a smaller, lipophilic group at position 1 | Tends to favor the inhibition of COX-2 | acs.org |

| Increasing the bulkiness of the group at position 1 | Shifts the inhibitory activity back toward favoring COX-1 | acs.org |

Applications of Pyrrole 2 Acetic Acid, 5 Phenyl in Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates for Complex Molecule Construction

The pyrrole-2-acetic acid framework is a key constituent in the synthesis of elaborate molecules. The hydrazide derivative of Pyrrole-2-acetic acid, 5-phenyl-, for instance, serves as an intermediate in the multi-step synthesis of other complex molecules. ontosight.ai The general class of 5-aroylpyrrole-2-acetic acids has been investigated for its biological activities, highlighting the role of this scaffold in the development of targeted therapeutic agents. researchgate.net

The synthetic utility extends to using the core phenyl-pyrrole structure as a foundation for creating compounds with specific functionalities. For example, the related 2-phenyl-1H-pyrrole-3-carboxamide has been used as a scaffold to develop new chemical entities by introducing various substituents to modulate their interaction with biological targets. acs.org This approach of modifying a central pyrrole-containing core is a common strategy in medicinal chemistry.

A new and efficient general protocol has been developed for synthesizing pyrrole-2-acetic acid derivatives from pyrroles and β-nitroacrylates under fully heterogeneous conditions, further expanding the accessibility and utility of this class of compounds in synthetic endeavors. rsc.org

Role in the Development of New Heterocyclic Systems

The reactivity of the pyrrole (B145914) ring and its side chains in Pyrrole-2-acetic acid, 5-phenyl- allows for its use in constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

The pyrrole nucleus is a fundamental building block for a variety of fused heterocyclic systems. researchgate.net One such class of compounds is the pyrrolizines. A modern synthetic approach involves the organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles (generated from pyrrole-2-carbinols) with aldehydes to produce highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org This method provides a direct route to complex fused pyrrole structures with high stereocontrol. acs.org These fused systems are of significant interest due to their presence in natural products and their potential biological activities. researchgate.net

Pyrrolo[2,3-d]pyrimidines, which are fused systems of pyrrole and pyrimidine (B1678525) rings, are of particular importance in medicinal chemistry. researchgate.netacs.org Research has demonstrated the synthesis of various substituted pyrrolo[2,3-d]pyrimidines starting from pyrrole precursors. nih.gov For example, a series of novel pyrrolopyrimidines has been synthesized and evaluated for potential therapeutic applications. nih.gov The synthesis often involves the cyclization of appropriately functionalized pyrroles. acs.orgnih.gov

Similarly, other fused systems like imidazo[1,2-c]pyrrolo[3,2-e]pyrimidines have been synthesized from pyrrole derivatives, showcasing the versatility of the pyrrole scaffold in creating diverse heterocyclic libraries. nih.gov

Table 1: Examples of Synthesized Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound Name | Yield | Reference |

| 4-(4-Amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 69% | nih.gov |

| 7-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | 67% | nih.gov |

| 4-Amino-7-(3,4-dichlorophenyl)-5,6-diphenyl-1H-pyrrolo[2,3-d] pyrimidine-2(7H)-thione | 70% | nih.gov |

Research on Pyrrole-Based Scaffolds in Materials Science

The significance of the pyrrole motif extends beyond pharmaceuticals into the realm of materials science. researchgate.net Pyrrole is recognized as an important aromatic heterocyclic scaffold for the development of functional materials, including conducting polymers and p-type semiconducting materials. researchgate.net

Organic semiconducting materials derived from π-electron-rich pyrroles have attracted considerable attention for developing organic semiconductors with distinct optical and electronic properties. researchgate.netbohrium.com Although pyrrole is the most electron-rich five-membered heteroaromatic ring, its application in organic electronics has been somewhat limited by challenges in synthesis and stability. researchgate.netbohrium.com However, computational modeling has been instrumental in screening and designing stable materials that incorporate pyrrolic units while preserving their inherent electron-donating characteristics. researchgate.netbohrium.com

The unique electronic properties of pyrrole-based materials make them promising candidates for use in various organic electronic devices. researchgate.net Research has focused on their application in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netbohrium.com Scientists are actively exploring synthetic strategies to create highly substituted and stable pyrrole-containing molecules that can function as efficient components in these devices. researchgate.net The goal is to develop novel p-type and n-channel organic semiconductors based on the pyrrole skeleton for high-performance electronics. researchgate.netbohrium.com

Natural Product Context and Biosynthetic Considerations

Occurrence of Pyrrole-2-acetic Acid Moieties in Natural Products

The pyrrole (B145914) ring is a fundamental structural motif found in a vast array of natural products, contributing to a wide spectrum of biological activities. chim.itrsc.org While pyrrole itself is not found in nature, its derivatives are key components in primary and secondary metabolites. wikipedia.org These include vital molecules like heme, chlorophyll, and vitamin B12. rsc.orgwikipedia.org In the realm of secondary metabolites, the pyrrole core is often functionalized with various side chains, including carboxylic acid groups or their derivatives.

Specifically, the pyrrole-2-carboxylic acid scaffold is a recurring theme in many natural products, particularly those isolated from marine organisms. chim.itresearchgate.net Sponges of the genus Agelas, for instance, are known to produce a variety of brominated pyrrole-2-carboxamides. chim.it Another significant class of marine natural products, the lamellarins, feature a 3,4-diaryl-pyrrole-2-carboxylic acid moiety. chim.it While direct examples of natural products containing a pyrrole-2-acetic acid side chain are less commonly reported, the prevalence of the closely related pyrrole-2-carboxyl architecture suggests that pathways for its formation and potential elongation exist in nature. researchgate.net These natural products often exhibit interesting biological effects, such as antibacterial and cytotoxic activities. chim.it

Below is a table of representative natural products that contain a pyrrole-2-carboxylic acid or a closely related moiety.

| Natural Product | Structural Class | Source Organism (Example) | Key Structural Feature |

| Longamide | Pyrrole-2-carboxamide | Marine Sponges (Agelas sp.) | Brominated pyrrole-2-carboxamide |

| Hanishin | Pyrrole-2-carboxamide | Marine Sponges (Agelas sp.) | Brominated pyrrole-2-carboxamide |

| Lamellarin O | Lamellarin | Marine Ascidians | 3,4-Diaryl-pyrrole-2-carboxylic acid |

| Lamellarin Q | Lamellarin | Marine Ascidians | 3,4-Diaryl-pyrrole-2-carboxylic acid |

| Oroidin | Pyrrole-imidazole alkaloid | Marine Sponges (Agelas sp.) | Brominated pyrrolyl-2-carboxyl moiety linked to an imidazole |

Biosynthetic Pathways Leading to Pyrrole-Containing Compounds

The biosynthesis of pyrrole-containing natural products follows several distinct pathways, often utilizing fundamental building blocks from primary metabolism. The specific pathway employed by an organism depends on the final structure of the natural product.

One of the most fundamental routes is the biosynthesis of porphobilinogen, the universal precursor to porphyrins like heme and chlorophyll. wikipedia.org This pathway starts from the amino acid L-glutamate. wikipedia.org Other amino acids, such as proline, serine, and methionine, can also serve as precursors for the formation of pyrrole rings in secondary metabolites like prodigiosin, which involves the convergent coupling of three separate pyrrole-type rings. wikipedia.org

Another distinct route to pyrrole formation is through non-enzymatic reactions, specifically the Maillard reaction between amines and reducing sugars. rsc.org This pathway is responsible for the formation of many 2-formylpyrrole natural products. This non-enzymatic synthesis is notably different from the characterized biosynthetic pathways that rely on amino acid and dicarboxylic acid precursors. rsc.org

The formation of the pyrrole ring itself in many biosynthetic pathways is often proposed to occur via mechanisms analogous to classic organic reactions. For example, the biological equivalent of the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-keto ester, is a plausible route. nih.govscispace.com In this biocatalytic version, enzymes such as transaminases can generate the key α-amino ketone intermediate from an α-diketone precursor. nih.govscispace.com

| Biosynthetic Precursor(s) | Key Intermediate(s) | Resulting Pyrrole Structure | Example Natural Product Class |

| L-Glutamate | Porphobilinogen | Trisubstituted pyrrole | Porphyrins (Heme, Chlorophyll) |

| L-Proline, L-Serine, L-Methionine | Pyrrole-type rings | Tripyrrolic scaffold | Prodigiosins |

| Amines + Reducing Sugars | 3-Deoxy-D-glucosone | 2-Formylpyrroles | Pyrrolezanthine |

| α-Diketone + β-Keto ester | α-Amino ketone | Substituted pyrroles | (Biocatalytic equivalent of Knorr synthesis) |

Chemoenzymatic Approaches to Pyrrole-2-acetic acid, 5-phenyl-

Chemoenzymatic synthesis, which combines the high selectivity of biocatalysts with the versatility of chemical reactions, offers powerful strategies for the production of complex molecules like Pyrrole-2-acetic acid, 5-phenyl-. While a direct chemoenzymatic route to this specific compound is not extensively documented, established biocatalytic methods for pyrrole synthesis provide a clear blueprint for its potential construction.

A key challenge in pyrrole synthesis is the formation of the heterocyclic ring itself. One successful chemoenzymatic approach utilizes ω-transaminases (ATAs) to perform the key amination step in a biocatalytic version of the Knorr pyrrole synthesis. nih.govscispace.com This method involves the selective amination of an α-diketone in the presence of a β-keto ester to yield substituted pyrroles. nih.govscispace.com For the synthesis of Pyrrole-2-acetic acid, 5-phenyl-, a potential strategy would involve the transaminase-catalyzed amination of a suitable phenyl-substituted α-dicarbonyl compound, followed by condensation with a precursor for the acetic acid side chain and subsequent chemical modifications.

Another relevant enzymatic transformation is the reduction of carboxylic acids to aldehydes, catalyzed by carboxylic acid reductases (CARs). mdpi.com Research has shown that CAR from Segniliparus rotundus (CARse) can reduce pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. mdpi.com A chemoenzymatic route to Pyrrole-2-acetic acid, 5-phenyl- could therefore be envisioned starting from 5-phenyl-pyrrole-2-carboxylic acid. This precursor could first be synthesized and then subjected to a two-step process: enzymatic reduction to the corresponding aldehyde using a CAR, followed by a chemical homologation step (e.g., a Wittig reaction followed by reduction) to introduce the acetic acid moiety.

These examples highlight the potential for developing a bespoke chemoenzymatic process for Pyrrole-2-acetic acid, 5-phenyl-, leveraging the selectivity and efficiency of enzymes for key bond-forming or functional group transformation steps.

| Enzymatic Step | Enzyme Class | Precursor(s) | Product/Intermediate | Potential Role in Synthesis of Pyrrole-2-acetic acid, 5-phenyl- |

| Regioselective Amination | ω-Transaminase (ATA) | Phenyl-substituted α-diketone, β-keto ester | Substituted pyrrole | Formation of the 5-phenyl-pyrrole core |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | 5-Phenyl-pyrrole-2-carboxylic acid | 5-Phenyl-pyrrole-2-carbaldehyde | Creation of an aldehyde intermediate for subsequent chain extension |

| Asymmetric Hydroamination | Lyase (e.g., EDDS lyase) | Substituted aminophenol, fumarate | Chiral N-aryl aspartic acid | (By analogy) Synthesis of chiral precursors for related heterocyclic structures |

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread application of any chemical compound. For "Pyrrole-2-acetic acid, 5-phenyl-" and its derivatives, researchers are actively exploring innovative strategies to overcome the limitations of traditional methods. scispace.com

Another area of advancement is the utilization of multicomponent reactions. These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and procedural simplicity. semanticscholar.org Researchers are investigating various multicomponent strategies for the synthesis of highly substituted pyrrole (B145914) derivatives, which could be adapted for the efficient production of "Pyrrole-2-acetic acid, 5-phenyl-" analogues. semanticscholar.org

Furthermore, the development of novel catalytic systems is a continuous focus. For instance, catalytic dehydrogenation of pyrrolidenemalonate derivatives using noble metal catalysts like palladium, platinum, or rhodium presents a viable route to pyrrole-2-acetic acid esters. google.com Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and improve yields for various pyrrole derivatives. semanticscholar.orgnih.gov

| Synthetic Approach | Key Features | Advantages |

| β-Nitroacrylate Method | Two-step, heterogeneous process | Good overall yields, short reaction times, sustainable. scispace.com |

| Multicomponent Reactions | Single-step synthesis from multiple starting materials | High atom economy, procedural simplicity. semanticscholar.org |

| Catalytic Dehydrogenation | Use of noble metal catalysts | Convenient route to ester derivatives. google.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation | Reduced reaction times, improved yields. semanticscholar.orgnih.gov |

Deeper Mechanistic Understanding of Biological Interactions

While "Pyrrole-2-acetic acid, 5-phenyl-" and its derivatives have shown potential in various biological applications, a comprehensive understanding of their mechanisms of action at the molecular level is still evolving. ontosight.aiontosight.ai Future research will undoubtedly focus on elucidating the specific interactions between these compounds and their biological targets.

Techniques such as molecular docking are being employed to predict and analyze the binding modes of these pyrrole derivatives with enzymes and receptors. nih.govnih.gov For example, in the context of Alzheimer's disease, in silico studies are used to investigate how these compounds might interact with the active sites of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govnih.govrsc.org These computational approaches help in identifying key structural features responsible for biological activity and guide the design of more potent and selective inhibitors. nih.gov

Kinetic studies are also crucial for understanding the nature of enzyme inhibition. nih.gov By determining whether the inhibition is competitive, non-competitive, or uncompetitive, researchers can gain valuable insights into how the compound interacts with the enzyme and its substrate. nih.gov For instance, a derivative of "Pyrrole-2-acetic acid, 5-phenyl-" has been identified as a competitive inhibitor of MAO-A, suggesting it binds to the same active site as the natural substrate. nih.gov

Furthermore, investigating the role of different functional groups on the pyrrole scaffold is essential. Studies have shown that the introduction of specific substituents can significantly influence the biological activity and selectivity of the compound. nih.gov A deeper understanding of these structure-activity relationships (SAR) will be critical for the rational design of next-generation therapeutic agents based on the "Pyrrole-2-acetic acid, 5-phenyl-" core.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. researchgate.netrsc.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new molecules. researchgate.net

In the context of "Pyrrole-2-acetic acid, 5-phenyl-", AI and ML algorithms can be trained on existing data of pyrrole derivatives and their biological activities to predict the properties of novel, yet-to-be-synthesized compounds. researchgate.net This can significantly reduce the time and resources required for drug development by prioritizing the synthesis of candidates with the highest probability of success.

For instance, ML models, such as random forest algorithms, have been developed to predict the reaction yields of pyrrole synthesis, which is a crucial parameter for optimizing synthetic processes. researchgate.net These models can help chemists to select the most efficient reaction conditions, leading to higher yields and reduced waste.